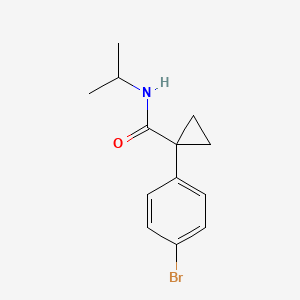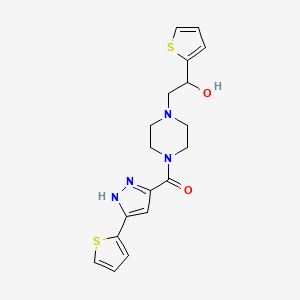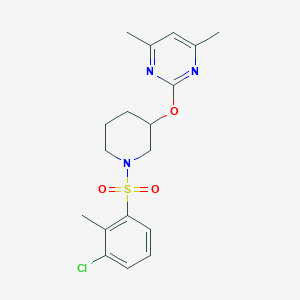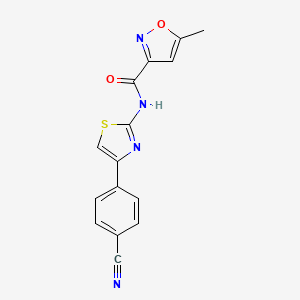
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential for use in scientific research. Brorphine is a cyclopropane analogue of fentanyl, a potent opioid analgesic. It is a highly selective μ-opioid receptor agonist, which makes it a promising tool for studying the physiological and biochemical effects of opioid receptor activation.
Mécanisme D'action
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide acts as a highly selective μ-opioid receptor agonist. Upon binding to the μ-opioid receptor, it activates a G protein-coupled signaling pathway, which results in the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels. This leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, which ultimately results in the analgesic and other physiological effects of opioids.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used to study the effects of opioid receptor activation on cardiovascular function, with some studies suggesting that it may produce a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide in scientific research is its high selectivity for the μ-opioid receptor. This allows for more specific targeting of this receptor subtype and may lead to a better understanding of the physiological and biochemical effects of opioid receptor activation. However, one limitation of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is its potency, which may make it difficult to control the dose and may lead to adverse effects in animal models.
Orientations Futures
There are several potential future directions for research involving 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of novel opioids that have improved analgesic properties and fewer adverse effects. Another area of interest is the study of the role of opioid receptors in addiction and dependence, which may lead to the development of new treatments for opioid addiction. Additionally, there is a need for further research on the physiological and biochemical effects of opioid receptor activation, which may lead to a better understanding of the mechanisms underlying opioid-induced analgesia and other effects.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the intermediate 1-(4-bromophenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with isopropylamine to yield 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used in scientific research to study the effects of opioid receptor activation on various physiological and biochemical systems. It has been shown to be a potent analgesic in animal models and has been used to study the role of opioid receptors in pain modulation. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has also been used to study the effects of opioid receptor activation on respiratory function and cardiovascular function.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQVLMMWFGSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)





![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
